Cas no 474707-69-2 (5-(3,4-difluorophenyl)-1H-pyrazole)

5-(3,4-Difluorophenyl)-1H-pyrazole is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorophenyl substituent, enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The compound’s rigid aromatic core and fluorine atoms contribute to improved binding affinity in target interactions, particularly in kinase inhibition and CNS-targeted therapies. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. High purity and well-defined chemical properties ensure reproducibility in research applications. This compound is particularly useful in the study of structure-activity relationships (SAR) for fluorinated heterocycles.
5-(3,4-difluorophenyl)-1H-pyrazole structure
474707-69-2 structure
Product Name:5-(3,4-difluorophenyl)-1H-pyrazole
CAS No:474707-69-2
MF:
MW:
MDL:MFCD09860579
CID:4652085
Update Time:2025-10-30

5-(3,4-difluorophenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3,4-difluorophenyl)-1H-pyrazole
    • MDL: MFCD09860579

5-(3,4-difluorophenyl)-1H-pyrazole Pricemore >>

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5-(3,4-difluorophenyl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:474707-69-2)5-(3,4-difluorophenyl)-1H-pyrazole
Order Number:A1161279
Stock Status:in Stock
Quantity:5g/1g/2g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:06
Price ($):2306.0/938.0/1525.0/3478.0
Email:sales@amadischem.com

Additional information on 5-(3,4-difluorophenyl)-1H-pyrazole

Recent Advances in the Study of 5-(3,4-Difluorophenyl)-1H-pyrazole (CAS: 474707-69-2) in Chemical Biology and Pharmaceutical Research

The compound 5-(3,4-difluorophenyl)-1H-pyrazole (CAS: 474707-69-2) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic structure with its difluorophenyl substitution pattern has attracted significant attention due to its unique physicochemical properties and potential biological activities. Recent studies have focused on exploring its applications in various therapeutic areas, including central nervous system disorders, inflammatory diseases, and oncology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(3,4-difluorophenyl)-1H-pyrazole exhibit potent inhibitory activity against several kinase targets, particularly showing promise in the development of novel anticancer agents. The researchers utilized structure-activity relationship (SAR) studies to optimize the scaffold, achieving nanomolar potency against specific cancer-related kinases while maintaining favorable pharmacokinetic properties.

In the field of neurodegenerative disease research, a recent Nature Communications paper (2024) reported that 5-(3,4-difluorophenyl)-1H-pyrazole derivatives function as selective modulators of α-synuclein aggregation, suggesting potential applications in Parkinson's disease therapeutics. The study employed advanced biophysical techniques including cryo-EM and NMR spectroscopy to elucidate the molecular interactions between the compound and pathological protein aggregates.

From a synthetic chemistry perspective, innovative methodologies for the efficient preparation of 5-(3,4-difluorophenyl)-1H-pyrazole derivatives have been developed. A 2023 Organic Letters publication described a novel metal-catalyzed cyclization approach that significantly improves yield and purity while reducing synthetic steps compared to traditional methods. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.

Pharmacokinetic studies of 5-(3,4-difluorophenyl)-1H-pyrazole analogs have revealed interesting metabolic profiles. Recent data published in Drug Metabolism and Disposition (2024) indicate that the difluorophenyl moiety contributes to enhanced metabolic stability compared to non-fluorinated analogs, while maintaining acceptable solubility parameters. These findings support the scaffold's potential as a privileged structure in drug design.

Several pharmaceutical companies have included 5-(3,4-difluorophenyl)-1H-pyrazole derivatives in their development pipelines. According to recent industry reports, at least three candidates based on this scaffold have entered Phase I clinical trials for various indications, reflecting growing confidence in its therapeutic potential and safety profile.

Future research directions for 474707-69-2 derivatives appear to focus on three main areas: (1) development of more selective kinase inhibitors with reduced off-target effects, (2) exploration of combination therapies in oncology applications, and (3) optimization of blood-brain barrier penetration for CNS-targeted therapeutics. The versatility of this scaffold continues to make it a valuable tool in chemical biology and drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:474707-69-2)5-(3,4-difluorophenyl)-1H-pyrazole
A1161279
Purity:99%/99%/99%/99%
Quantity:5g/1g/2g/10g
Price ($):2306.0/938.0/1525.0/3478.0
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